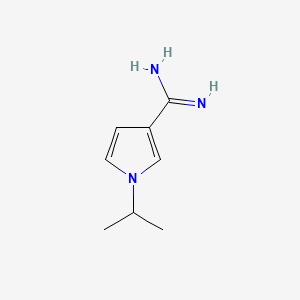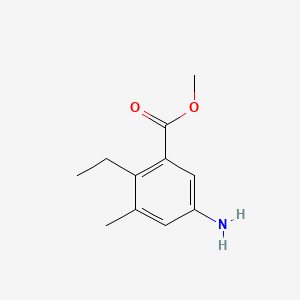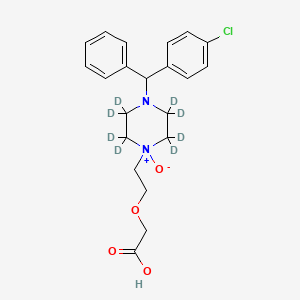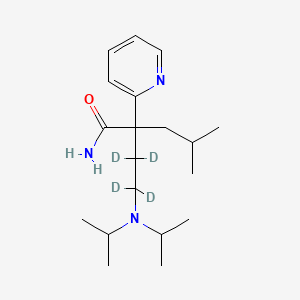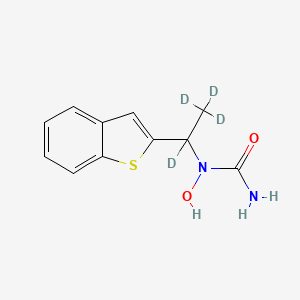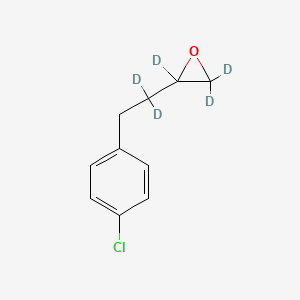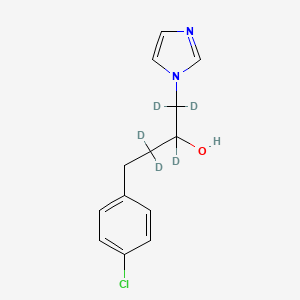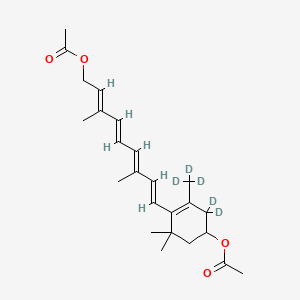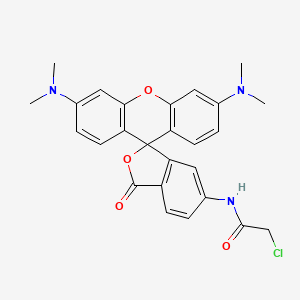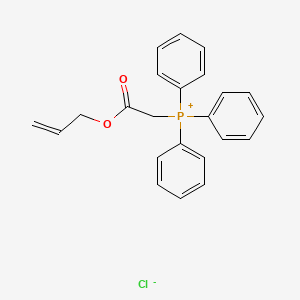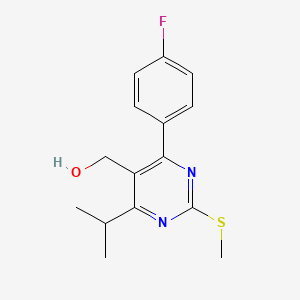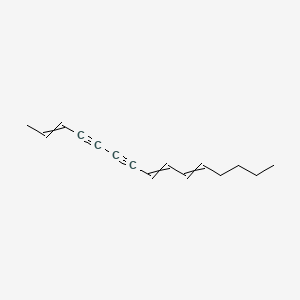
Pentadeca-2,8,10-triene-4,6-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadeca-2,8,10-triene-4,6-diyne is a natural product found in Oenanthe aquatica and Oenanthe crocata with data available.
Wissenschaftliche Forschungsanwendungen
Oxygenated Polyacetylenes from Oenanthe Aquatica Fruits
A study by Vincieri et al. (1985) identified oxygenated C15 polyacetylenes, including Pentadeca-2,8,10-triene-4,6-diyne variants, in the fruits of Oenanthe Aquatica L., a plant used historically in traditional medicine. These compounds fit into the biosynthetic pathway generally accepted for polyacetylenes (Vincieri et al., 1985).
Palladium-Catalyzed Reactions
Tsutsui et al. (1999) investigated Palladium-catalyzed reactions involving Pentadeca-2,8,10-triene-4,6-diyne, demonstrating its utility in the creation of complex molecular structures (Tsutsui et al., 1999).
Pyridine-Based Macrocycles
Casabó et al. (1991) discussed the creation of pyridine-based macrocycles containing Pentadeca-2,8,10-triene-4,6-diyne structures, useful in ion-selective electrodes and crystallography (Casabó et al., 1991).
Macrocycles with PdII and PtII
Escriche et al. (2002) synthesized phosphorus-containing macrocycles incorporating Pentadeca-2,8,10-triene-4,6-diyne and explored their reactivity with PdII and PtII, highlighting potential applications in coordination chemistry (Escriche et al., 2002).
Cytotoxic Polyacetylenes from Echinacea Pallida
Pellati et al. (2006) isolated and elucidated the structure of polyacetylenes, including Pentadeca-2,8,10-triene-4,6-diyne variants, from Echinacea Pallida roots, assessing their cytotoxic activity against human pancreatic adenocarcinoma cells (Pellati et al., 2006).
Isolation from Oenanthe Aquatica (L.) Fruit
Another study by Vincieri et al. (1981) isolated C15 polyacetylene hydrocarbons, including Pentadeca-2,8,10-triene-4,6-diyne, from Oenanthe Aquatica (L.) fruits, supporting the biosynthetic parallels between C15 and C17 polyacetylenes (Vincieri et al., 1981).
Eigenschaften
CAS-Nummer |
19812-23-8 |
|---|---|
Molekularformel |
C15H18 |
Molekulargewicht |
198.309 |
IUPAC-Name |
pentadeca-2,8,10-trien-4,6-diyne |
InChI |
InChI=1S/C15H18/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,10,12,14-15H,4,6,8H2,1-2H3 |
InChI-Schlüssel |
BXCQMFBOESMZEZ-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=CC#CC#CC=CC |
Synonyme |
(2E,8E,10E)-2,8,10-Pentadecatriene-4,6-diyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




